

Eniluracil (5-ethynyluracil) chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eniluracil*

Cat. No.: *B1684387*

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Eniluracil (5-Ethynyluracil): A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of **eniluracil** (5-ethynyluracil), a potent inactivator of dihydropyrimidine dehydrogenase (DPD). The information is intended for researchers, scientists, and professionals involved in drug development and oncology research.

Chemical Structure and Properties

Eniluracil, also known as 5-ethynyluracil, is a synthetic uracil analogue. Its chemical structure is characterized by an ethynyl group at the 5th position of the pyrimidine ring. This modification is crucial for its mechanism of action.

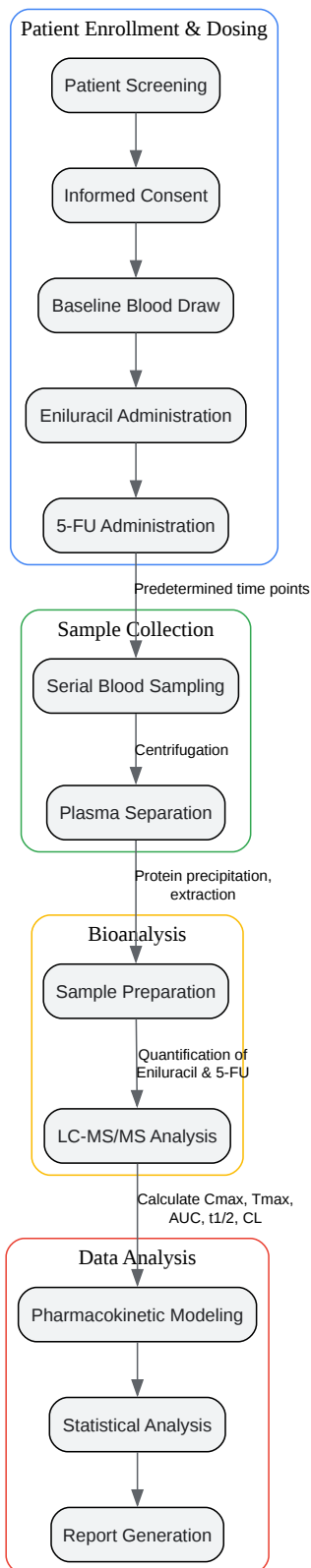
Table 1: Chemical and Physical Properties of **Eniluracil**

Property	Value	Source
IUPAC Name	5-ethynyl-1H-pyrimidine-2,4-dione	[1]
Synonyms	5-Ethynyluracil, 776C85, GW776C85	[2][3]
Molecular Formula	C ₆ H ₄ N ₂ O ₂	[2]
Molecular Weight	136.11 g/mol	[1]
CAS Number	59989-18-3	
SMILES	C#CC1=CNC(=O)NC1=O	
InChI Key	JOZGNYDSEBIJDH-UHFFFAOYSA-N	
Physical State	Solid	
Water Solubility	0.254 mg/mL (Predicted)	
logP	-0.91 (Predicted)	
pKa (Strongest Acidic)	8.54 (Predicted)	
pKa (Strongest Basic)	-6.4 (Predicted)	
Solubility	DMF: 10 mg/mL, DMSO: 25 mg/mL, DMSO:PBS (pH 7.2) (1:7): 0.12 mg/mL	

Mechanism of Action: Irreversible DPD Inhibition

Eniluracil is a mechanism-based irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU). DPD is responsible for the rapid breakdown of over 80% of administered 5-FU into inactive metabolites. By inactivating DPD, **eniluracil** significantly alters the pharmacokinetics of 5-FU, leading to increased bioavailability, prolonged half-life, and reduced clearance. This modulation of 5-FU metabolism is intended to enhance its antitumor efficacy and reduce variability in patient response.

The following diagram illustrates the metabolic pathway of 5-FU and the inhibitory action of eniluracil.



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References

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- To cite this document: BenchChem. [Eniluracil (5-ethynyluracil) chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684387#eniluracil-5-ethynyluracil-chemical-structure-and-properties]

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Phone: (601) 213-4426

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